molecular formula C13H19NO B14792837 N-(2-methylbutyl)-2-phenylacetamide

N-(2-methylbutyl)-2-phenylacetamide

Cat. No.: B14792837
M. Wt: 205.30 g/mol
InChI Key: OHGGLHKAUNSGMN-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-2-phenylacetamide is a secondary amide characterized by a phenylacetamide backbone substituted with a 2-methylbutyl group at the nitrogen atom. Structurally, it belongs to the broader class of N-alkyl-2-phenylacetamides, which are known for diverse applications in organic synthesis and medicinal chemistry. This compound was first synthesized chemically and later isolated as a natural product from the marine sponge-associated fungus Hypocrea koningii PF04, marking its dual significance in synthetic and natural product chemistry .

The 2-methylbutyl substituent introduces steric bulk and branching, which can influence physical properties (e.g., solubility, melting point) and reactivity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-methylbutyl)-2-phenylacetamide

InChI

InChI=1S/C13H19NO/c1-3-11(2)10-14-13(15)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15)

InChI Key

OHGGLHKAUNSGMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Insights :

  • Electron Effects : Aromatic substituents like 4-nitrophenyl (electron-withdrawing) decrease nitrogen nucleophilicity, altering reaction pathways compared to alkyl-substituted derivatives .

Reactivity in Alkylation Reactions

Alkylation studies reveal significant differences in reactivity among N-substituted 2-phenylacetamides:

  • N-(4-Nitrophenyl)-2-phenylacetamide : Under phase-transfer catalysis, benzylation yields a mixture of N-, O-, and C-alkylated products due to the nitro group’s electron-withdrawing effect. The N/O product ratio ranges from 1.16–9.30, favoring O-alkylation more than in analogues with electron-donating substituents .
  • N-Phenyl-2-phenylacetamide : Benzylation predominantly yields N-alkylated products (N/O ratio >10), highlighting the influence of unsubstituted phenyl groups on nitrogen reactivity .

Key Research Findings and Data Tables

Table 1: Alkylation Reactivity of Selected N-Substituted 2-Phenylacetamides

Compound Primary Reaction Site N/O Product Ratio Key Influencing Factor Reference
N-(4-Nitrophenyl)-2-phenylacetamide O-alkylation 1.16–9.30 Electron-withdrawing nitro group
N-Phenyl-2-phenylacetamide N-alkylation >10 Electron-neutral phenyl group
N-(4-Methoxyphenyl)-2-phenylacetamide N-alkylation ~15 Electron-donating methoxy group

Table 2: Physicochemical Properties of Selected Analogues

Compound Molecular Weight Solubility (Predicted) Melting Point (°C)
This compound 233.34 Low (lipophilic) Not reported
N-(2-Hydroxyethyl)-2-phenylacetamide 179.22 Moderate (polar) 98–102
N-(4-Nitrophenyl)-2-phenylacetamide 270.27 Low 145–147

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